

choline orotate solubility and stability

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Compound Focus: Choline orotate

CAS No.: 24381-49-5

Cat. No.: S3349433

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Chemical Identity and Data Availability

Choline orotate, with the chemical formula $C_{10}H_{17}N_3O_5$ and PubChem CID 90484, is a salt formed from choline and orotic acid [1]. The search results reveal a significant lack of direct, publicly available quantitative data on its solubility and stability. This information is likely proprietary or confined to non-public industrial research.

However, research on related choline compounds provides a strong methodological foundation. The table below summarizes the available information and the identified gaps.

Property	Available Information on Choline Orotate	Related Data from Choline Compounds
Chemical Structure	Molecular formula: $C_{10}H_{17}N_3O_5$ [1]	Information not available in search results
Solubility Profile	No quantitative data found	Drug solubility can be enhanced in ChCl-G/U DESs [2]
Thermal Stability	No decomposition temperatures found	Choline-based DESs stable between ~ 135 - 200°C [3]
Solution Stability	No data found	Choline hydroxide degrades via Hofmann elimination & oxidation; stabilized with dithionite/ dialkylhydroxylamine

Property	Available Information on Choline Orotate	Related Data from Choline Compounds
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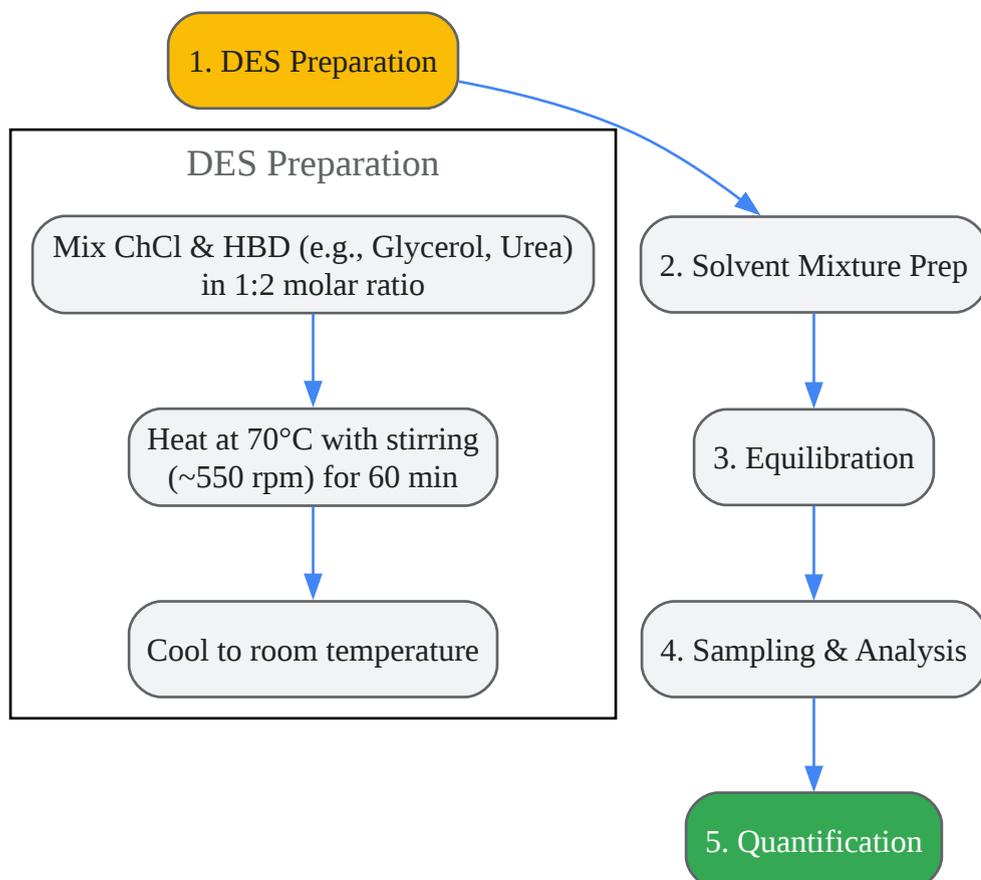
[4]

Experimental Protocols for Solubility and Stability

Although direct data is unavailable, the methodologies from studies on related systems can be directly applied to characterize **choline orotate**.

Solubility Measurement in Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents (DESs), particularly those based on choline chloride (ChCl), are promising for enhancing drug solubility [2]. The following workflow outlines a standard protocol for determining solubility in these systems.



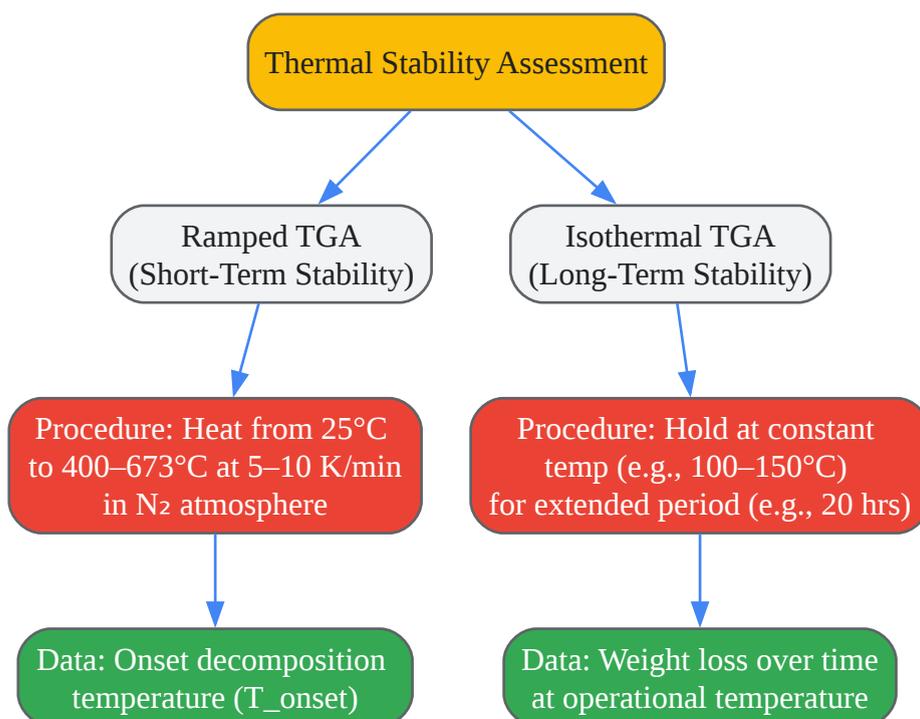
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Experimental workflow for solubility measurement in Deep Eutectic Solvents

- **DES Preparation:** A DES is prepared by combining choline chloride (the hydrogen bond acceptor, HBA) with a hydrogen bond donor (HBD) like glycerol or urea in a specific molar ratio (e.g., 1:2) [2]. The mixture is heated at **70°C with stirring at 550 rpm for about 60 minutes** until a clear, homogeneous liquid forms [2].
- **Solvent Mixture & Equilibration:** The DES is mixed with water at desired mass fractions (e.g., 10% and 50% DES). An excess amount of the drug (**choline orotate**) is added to the solvent mixture in sealed vials [2]. The vials are shaken in a temperature-controlled incubator (e.g., **37 ± 1°C at 180 rpm for 48 hours**) to reach equilibrium [2].
- **Sampling & Quantification:** After equilibration, the saturated solutions are centrifuged and filtered [2]. The supernatant is diluted with a suitable solvent like ethanol and analyzed using a technique like **UV spectrophotometry** at a predetermined wavelength (λ_m) for the compound. Concentration is calculated using a pre-established calibration curve [2].

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of compounds and mixtures like DESs [5] [3].



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Two primary thermogravimetric analysis methods for stability assessment

- **Ramped TGA (for Short-Term Stability):** The sample is heated at a constant rate (e.g., **5 or 10 K·min⁻¹**) under an inert nitrogen atmosphere over a broad temperature range (e.g., **25°C to 400°C or 673K**) [5] [3]. The **onset decomposition temperature** is identified from the resulting thermogram, indicating the short-term stability limit [5].
- **Isothermal TGA (for Long-Term Stability):** The sample is held at a constant, elevated temperature (e.g., between **100°C and 150°C**) for an extended period (e.g., **20 hours or 500 minutes**) [5] [6]. This measures **weight loss over time**, providing a more realistic estimate of the maximum safe operating temperature for processes [5].

Stabilization Strategies and Research Pathways

Given the instability of other choline salts, **choline orotate** may face similar challenges. Research on choline hydroxide offers valuable insights.

- **Degradation Pathways:** Choline hydroxide degrades mainly through **Hofmann elimination** (producing trimethylamine and acetaldehyde) and **oxidation** [4]. The acetaldehyde then undergoes aldol condensation, forming colored polymeric byproducts [4].
- **Stabilization Strategies:** Effective stabilizers for choline hydroxide include [4]:
 - **Dithionite salts** (e.g., sodium dithionite).
 - **Dialkylhydroxylamines** (e.g., N,N-diethylhydroxylamine). These are effective at low concentrations (**100–2000 ppm**) and can be added during or after synthesis to scavenge acetaldehyde and mitigate oxidation [4].

Suggested Research Directions

To build a complete technical profile for **choline orotate**, you could pursue the following experimental characterizations:

- **Solubility Screening:** Systematically test solubility in various pharmaceutically relevant solvents, buffers (across a pH range), and choline-based DESs (e.g., ChCl with urea, glycerol, or oxalic acid) [2] [3].
- **Forced Degradation Studies:** Subject the compound to stress conditions (heat, light, humidity, acidic/basic pH) as per ICH guidelines and use HPLC to monitor degradation products and identify

the primary degradation pathway [4].

- **Comprehensive Thermal Analysis:** Perform both ramped and isothermal TGA to establish its short- and long-term thermal stability limits [5] [6]. Coupling TGA with FTIR (TGA/FTIR) can help identify volatile decomposition products in real-time [5].

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